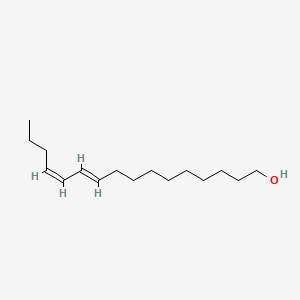
Bombykol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bombykol is a pheromone released by the female silkworm moth, Bombyx mori, to attract mates. It was the first pheromone to be chemically characterized, discovered by Adolf Butenandt in 1959 . This compound is a long-chain fatty alcohol with the chemical formula C16H30O and is known for its role in insect communication, particularly in mating behaviors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bombykol can be synthesized using acetylene chemistry. The synthesis involves the preparation of (E10, Z12)-hexadeca-10,12-dien-1-ol through a series of reactions including desaturation and reductive modification of palmitoyl-CoA . The key steps involve:
- Desaturation of palmitoyl-CoA to produce (11Z)-hexadecenoyl-CoA and (10E,12Z)-10,12-hexadecadienoyl-CoA.
- Reductive modification of the carbonyl carbon to form the final product .
Industrial Production Methods: Industrial production of this compound is not widely documented due to its specific use in research and pest control. the synthesis typically follows the laboratory methods with scaling adjustments to accommodate larger production volumes .
Chemical Reactions Analysis
Types of Reactions: Bombykol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to bombykal using pyridinium dichromate.
Reduction: It can be reduced to its corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium dichromate in an organic solvent.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Bombykal.
Reduction: Saturated alcohol derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bombykol has several scientific research applications:
Mechanism of Action
Bombykol exerts its effects by binding to specific pheromone receptors in the male silkworm moth’s antennae. The binding of this compound to these receptors triggers a signaling cascade that leads to the activation of sensory neurons, ultimately resulting in the male moth’s attraction to the female . The pheromone binding protein, BmorPBP, plays a crucial role in transporting this compound to the receptor .
Comparison with Similar Compounds
Bombykal: An oxidized form of bombykol with an aldehyde group instead of an alcohol group.
Bombykyl Acetate: An acetate ester derivative of this compound.
Comparison:
This compound vs. Bombykal: this compound is an alcohol, while bombykal is an aldehyde.
This compound vs. Bombykyl Acetate: Bombykyl acetate is another pheromone component in some moth species.
This compound’s unique structure and function make it a valuable compound for studying chemical communication and developing pest control strategies.
Properties
CAS No. |
1002-94-4 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(10Z,12E)-hexadeca-10,12-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4+,7-6- |
InChI Key |
CIVIWCVVOFNUST-DEQVHDEQSA-N |
SMILES |
CCCC=CC=CCCCCCCCCCO |
Isomeric SMILES |
CCC/C=C/C=C\CCCCCCCCCO |
Canonical SMILES |
CCCC=CC=CCCCCCCCCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



